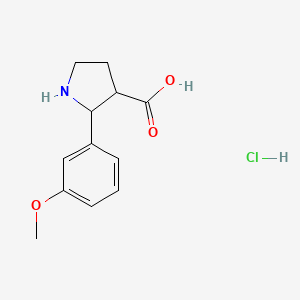
2-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, also known as MPHC, is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 251.72 g/mol. MPHC is a derivative of proline and is commonly used as a building block for the synthesis of peptides and other complex molecules.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 2-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride involves the reaction of 3-methoxybenzaldehyde with proline to form 2-(3-methoxyphenyl)pyrrolidine-3-carboxaldehyde, which is then oxidized to form the desired product.
Starting Materials
3-methoxybenzaldehyde, proline, oxidizing agent, hydrochloric acid, solvent
Reaction
Step 1: 3-methoxybenzaldehyde is reacted with proline in the presence of a solvent to form 2-(3-methoxyphenyl)pyrrolidine-3-carboxaldehyde., Step 2: The resulting aldehyde is then oxidized using an oxidizing agent to form 2-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid., Step 3: The final product is obtained by reacting the carboxylic acid with hydrochloric acid to form the hydrochloride salt of 2-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is not fully understood, but it is believed to work by altering the conformation of molecules during synthesis. It can also act as a chiral auxiliary, which allows for the selective formation of certain stereoisomers.
Efectos Bioquímicos Y Fisiológicos
2-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride has no known biochemical or physiological effects, as it is not used as a drug or treatment. It is primarily used in the synthesis of complex molecules and peptides for scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride in lab experiments include its ability to act as a chiral auxiliary, which allows for the selective formation of certain stereoisomers. It is also a useful building block for the synthesis of peptides and other complex molecules. However, the limitations of using 2-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride include its high cost and the need for specialized equipment and expertise in its synthesis.
Direcciones Futuras
There are several future directions for the use of 2-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride in scientific research. One potential application is in the development of new drugs and treatments for various diseases. 2-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride could also be used to synthesize new peptides with specific biological activities, which could lead to the development of new therapeutics. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride and its potential applications in scientific research.
Aplicaciones Científicas De Investigación
2-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is commonly used in scientific research for its ability to act as a chiral auxiliary in the synthesis of complex molecules. It is also used as a building block for the synthesis of peptides, which are important in the development of new drugs and treatments for various diseases.
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-3-8(7-9)11-10(12(14)15)5-6-13-11;/h2-4,7,10-11,13H,5-6H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPXVUJRBNQHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(CCN2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2910030.png)
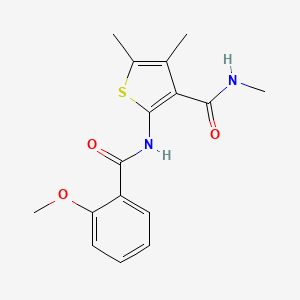
![4-Methoxy-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine](/img/structure/B2910032.png)
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2910033.png)
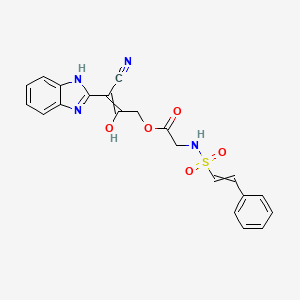
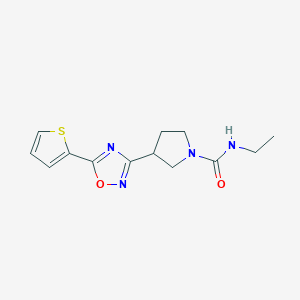
![3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one](/img/structure/B2910039.png)
![N-(2-furylmethyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2910040.png)
![8-(4-Fluorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2910043.png)
![N-(3-methoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2910044.png)

![(Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((2-methylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2910050.png)
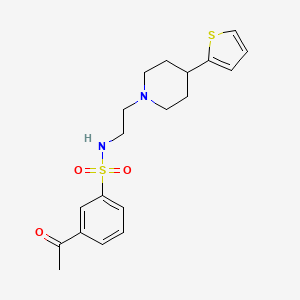
![3-(1-methyl-1H-benzo[d]imidazol-5-yl)-3-oxopropanenitrile](/img/structure/B2910052.png)